molecular formula C24H24BrN5O4 B12378890 Iscartrelvir CAS No. 2921711-74-0

Iscartrelvir

Cat. No.: B12378890
CAS No.: 2921711-74-0
M. Wt: 526.4 g/mol
InChI Key: BPLNOSFMIIASSJ-UXHICEINSA-N
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Description

Iscartrelvir is a small molecule drug that acts as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), which is essential for the replication of the virus. It was initially developed by the University of Westlake and is currently in the preclinical phase of research. The compound has shown potential in treating COVID-19 by targeting the main protease of the virus, thereby inhibiting its replication .

Preparation Methods

The synthetic routes and reaction conditions for Iscartrelvir involve multiple steps. The compound is synthesized through a series of chemical reactions that include bromination, nucleophilic substitution, and cyclization. The industrial production methods for this compound are still under development, but they are expected to involve large-scale chemical synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Iscartrelvir undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Iscartrelvir has several scientific research applications, including:

Mechanism of Action

Iscartrelvir exerts its effects by inhibiting the SARS-CoV-2 3C-like protease (3CLpro), which is essential for the replication of the virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Iscartrelvir is similar to other SARS-CoV-2 3CLpro inhibitors, such as Nirmatrelvir and Fostemsavir. it has unique structural features that may confer advantages in terms of potency and selectivity. For example, this compound has a bromine atom that enhances its binding affinity to the protease. Other similar compounds include:

This compound’s unique structural features and its potential for high potency make it a promising candidate for further development as an antiviral drug.

Properties

CAS No.

2921711-74-0

Molecular Formula

C24H24BrN5O4

Molecular Weight

526.4 g/mol

IUPAC Name

N-[(1S,2R)-2-[4-bromo-2-(methylcarbamoyl)-6-nitroanilino]cyclohexyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C24H24BrN5O4/c1-26-23(31)17-10-15(25)11-21(30(33)34)22(17)28-19-8-4-5-9-20(19)29-24(32)18-13-27-12-14-6-2-3-7-16(14)18/h2-3,6-7,10-13,19-20,28H,4-5,8-9H2,1H3,(H,26,31)(H,29,32)/t19-,20+/m1/s1

InChI Key

BPLNOSFMIIASSJ-UXHICEINSA-N

Isomeric SMILES

CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N[C@@H]2CCCC[C@@H]2NC(=O)C3=CN=CC4=CC=CC=C43

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC2CCCCC2NC(=O)C3=CN=CC4=CC=CC=C43

Origin of Product

United States

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